molecular formula C14H12O3 B1584340 2-(2-Methylphenoxy)benzoic acid CAS No. 6325-68-4

2-(2-Methylphenoxy)benzoic acid

Cat. No. B1584340
CAS RN: 6325-68-4
M. Wt: 228.24 g/mol
InChI Key: JMFDKESIMZREMY-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)benzoic acid is a chemical compound with the molecular formula C14H12O3 and a molecular weight of 228.25 .


Molecular Structure Analysis

The InChI code for 2-(2-Methylphenoxy)benzoic acid is 1S/C14H12O3/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9H,1H3,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-(2-Methylphenoxy)benzoic acid is a white crystalline solid . It has a melting point range of 133-139°C . The compound’s InChI key is JMFDKESIMZREMY-UHFFFAOYSA-N .

Scientific Research Applications

Organic Synthesis

2-(2-Methylphenoxy)benzoic acid: is used in organic synthesis as a precursor for various chemical reactions. Its structure allows it to participate in esterification reactions to form esters, which are valuable in synthesizing more complex molecules for pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound can be utilized to create small molecule modulators. These modulators can influence biological pathways and are essential in the development of new drugs, particularly those targeting inflammatory diseases due to the acid’s structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) .

Material Science

The benzoic acid moiety of 2-(2-Methylphenoxy)benzoic acid is significant in material science. It can be incorporated into polymers to alter their properties, such as increasing thermal stability or modifying electrical conductivity, which is crucial for developing new materials for electronics and coatings .

Analytical Chemistry

This compound can serve as a standard or reference material in analytical chemistry. Due to its well-defined structure and purity, it can help calibrate instruments or validate analytical methods, ensuring accurate measurements in research and quality control .

Agricultural Research

In agricultural research, derivatives of 2-(2-Methylphenoxy)benzoic acid can be synthesized to act as growth regulators or herbicides. These compounds can influence plant growth and development, which is vital for improving crop yields and controlling weeds .

Environmental Science

2-(2-Methylphenoxy)benzoic acid: can be studied for its environmental fate and behavior. Understanding its degradation pathways and persistence in the environment is essential for assessing its impact on ecosystems and for the development of biodegradable alternatives .

Biochemistry

The compound’s interactions with enzymes and receptors can be explored in biochemistry. It can be used to study enzyme inhibition or receptor binding, which contributes to our understanding of disease mechanisms and the discovery of new therapeutic targets .

Photodynamic Therapy

Lastly, 2-(2-Methylphenoxy)benzoic acid may have applications in photodynamic therapy (PDT). By attaching it to photosensitizing agents, it could potentially be used to develop treatments that, upon light activation, produce reactive oxygen species to kill cancer cells .

properties

IUPAC Name

2-(2-methylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFDKESIMZREMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283375
Record name 2-(2-Methylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenoxy)benzoic acid

CAS RN

6325-68-4
Record name 6325-68-4
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Record name 2-(2-Methylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Methylphenoxy)benzoic acid
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Synthesis routes and methods

Procedure details

A solution of 2-methylphenol (III: R3 =H) (33 g, 305 mmol) in MeOH (100 mL) was treated with Na (2.1 g, 90 mmol), and excess MeOH was removed under reduced pressure. Diphenyliodonium-2-carboxylate (II: R1 =H) (19.6 g, 60 mmol) and cupric acetate (0.5 g) were added and the mixture was stirred at 90° C. for 10 h. The solution was diluted with 2N NaOH, filtered through celite and acidified with HCl. The mixture was then dissolved in 2N K2CO3 and extracted twice with EtOAc to remove excess 2-methylphenol. The aqueous layer was then poured into excess 2N HCl to give 2-(2-methylphenoxy)benzoic acid (IV: R1 =R3 =H) (8.85 g, 64%), suitable for the next step. A sample crystallized from ligroin, mp 133°-134° C. (Ber, 1905, 38, 2111 records mp 133.5° C.).
Quantity
33 g
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric acetate
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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